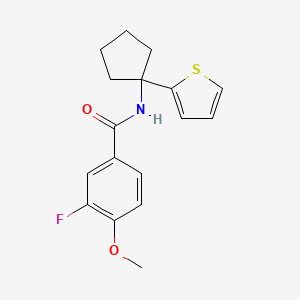

3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Descripción

3-Fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a benzamide derivative featuring a fluorine atom at the 3-position, a methoxy group at the 4-position of the benzene ring, and an amide group linked to a cyclopentyl moiety substituted with a thiophen-2-yl ring. This compound’s structural complexity combines aromatic, heterocyclic, and sterically bulky components, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors influenced by electronic and steric effects .

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-(1-thiophen-2-ylcyclopentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c1-21-14-7-6-12(11-13(14)18)16(20)19-17(8-2-3-9-17)15-5-4-10-22-15/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTIXSNQNBURLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2(CCCC2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Acylation Reactions

The benzamide group participates in nucleophilic acyl substitution. For example:

-

Hydrolysis : Under acidic or basic conditions, the amide bond can cleave to form carboxylic acid derivatives.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Amide hydrolysis | 6M HCl, reflux, 12 hr | Carboxylic acid + amine hydrochoride |

| Amide hydrolysis | NaOH (2M), ethanol, 80°C, 8 hr | Carboxylate salt + free amine |

Electrophilic Substitution at the Thiophene Ring

The thiophene moiety undergoes electrophilic aromatic substitution (EAS), particularly at the 5-position due to electron-donating effects from the cyclopentyl group:

Nitration

Halogenation

-

Bromination : Br₂ in CHCl₃ yields 5-bromo-thiophene analog.

Oxidation of Methoxy Group

The methoxy group can be demethylated under strong oxidizing conditions:

-

Reagents : BBr₃ (1.0M in DCM, −78°C → RT)

-

Product : 3-fluoro-4-hydroxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Reduction of Amide Bond

-

Reagents : LiAlH₄ (THF, reflux)

-

Product : 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzylamine

Cross-Coupling Reactions

The cyclopentyl-thiophene unit enables transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ (dioxane/H₂O, 90°C)

-

Application : Introduces aryl groups at the thiophene 5-position .

Functionalization via Grignard Reagents

The cyclopentylmethylamine moiety reacts with Grignard reagents:

-

Reagents : RMgX (R = alkyl/aryl; solvent = THF, 0°C → RT)

-

Product : Secondary or tertiary amines after quenching.

Stability Under Thermal and Photolytic Conditions

Aplicaciones Científicas De Investigación

3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and similar benzamide derivatives:

Physicochemical and Spectral Properties

- Electronic Effects: The 3-fluoro and 4-methoxy groups in the target compound enhance electron-withdrawing and donating properties, respectively, influencing binding affinity to biological targets.

- Solubility: The cyclopentyl-thiophene moiety in the target compound introduces steric bulk, likely reducing aqueous solubility compared to smaller analogs like 4-fluoro-N-[dihydrothienylidene]benzamide . Piperidinylsulfonyl or quinoline-sulfonyl groups ( ) improve solubility via polar interactions but increase molecular weight.

Actividad Biológica

3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by several key structural components:

- Fluorine atom at the 3-position of the benzene ring.

- Methoxy group at the 4-position.

- Cyclopentyl group connected to a thiophene moiety.

The molecular formula is with a molecular weight of approximately 333.4 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C18H20FNO2S |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 1797970-90-1 |

The biological activity of 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate their activity, influencing various signaling pathways. While the precise molecular targets remain to be fully elucidated, preliminary studies suggest that it may affect pathways related to cancer cell viability and apoptosis.

Biological Activity and Case Studies

Recent investigations into the biological activity of this compound have highlighted its potential in various therapeutic contexts:

-

Anticancer Activity :

- In vitro studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships .

- A comparative analysis with structurally similar compounds revealed that modifications in the thiophene and cyclopentyl groups can enhance or diminish anticancer efficacy, emphasizing the importance of structural optimization in drug design .

- Antimicrobial Properties :

- Pharmacological Profiles :

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups. A comparison with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide | Fluorine and methoxy groups; thiophene moiety | Significant anticancer activity |

| 3-fluoro-4-methoxy-N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | Contains pyridine instead of cyclopentyl | Varies; less potent than above |

| 4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyltriazol]}benzamide | Different halogen and methyl group | Moderate anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.